molecular formula C8H12N2O3S B3021993 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 3115-55-7

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B3021993
CAS No.: 3115-55-7
M. Wt: 216.26 g/mol
InChI Key: NGHVIOIJCVXTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a chemical compound with significant importance in the field of medicinal chemistry. It is a core structure in various antibiotics, particularly those belonging to the penicillin class. This compound is known for its β-lactam ring, which is crucial for its antibacterial activity.

Mechanism of Action

Target of Action

The primary target of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as 6-aminopenicillanic acid (6-APA), is the bacterial cell wall . The cell wall plays a crucial role in maintaining the structural integrity of the bacteria and protecting it from the external environment .

Mode of Action

6-APA acts by inhibiting the biosynthesis of cell-wall peptidoglycan . This inhibition occurs through the binding of 6-APA to penicillin-binding proteins (PBPs), which are enzymes involved in the final steps of cell wall synthesis . The binding of 6-APA to PBPs prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity .

Biochemical Pathways

The action of 6-APA affects the biochemical pathway of cell wall synthesis in bacteria . By inhibiting the cross-linking of peptidoglycan chains, 6-APA disrupts the integrity of the bacterial cell wall . This disruption leads to osmotic instability and eventually, the death of the bacterium .

Pharmacokinetics

As a core structure of penicillins, it is expected to share similar pharmacokinetic properties with other penicillin antibiotics .

Result of Action

The result of 6-APA’s action is the death of the bacterium . By inhibiting the synthesis of the bacterial cell wall, 6-APA causes the bacterium to become osmotically unstable . This instability leads to the rupture of the bacterial cell wall and ultimately, the death of the bacterium .

Action Environment

The action, efficacy, and stability of 6-APA can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of 6-APA . Additionally, the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate penicillins, can reduce the efficacy of 6-APA . Therefore, the use of 6-APA is often combined with beta-lactamase inhibitors to enhance its antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cleavage of the amide bond in benzylpenicillin silyl ester . This process can be carried out under specific conditions to ensure the integrity of the β-lactam ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to maintain high purity and yield. The process includes the use of various reagents and catalysts to facilitate the reaction and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have enhanced or modified biological activity. These derivatives are often used in the development of new antibiotics .

Scientific Research Applications

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting cell wall synthesis.

    Medicine: Core structure in the development of antibiotics, particularly those targeting Gram-positive bacteria.

    Industry: Utilized in the production of various pharmaceutical compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific structure, which allows it to be a versatile building block for various antibiotics. Its ability to inhibit bacterial cell wall synthesis makes it a crucial component in the fight against bacterial infections .

Properties

IUPAC Name

6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHVIOIJCVXTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859479
Record name 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3115-55-7, 551-16-6
Record name 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3115-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminopenicillanic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 2
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 3
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 4
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 5
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 6
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.